(1S,3s)-3-hydroxy-1-(2-methoxyphenyl)cyclobutane-1-carboxylic acid
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Overview
Description
(1S,3s)-3-hydroxy-1-(2-methoxyphenyl)cyclobutane-1-carboxylic acid is a cyclobutane derivative with a hydroxyl group and a methoxyphenyl group attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3s)-3-hydroxy-1-(2-methoxyphenyl)cyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor under specific reaction conditions. For instance, the precursor can be subjected to a cyclization reaction using a base such as potassium carbonate (K2CO3) in a mixed solvent system like H2O-DMAc (3:1) without requiring any catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,3s)-3-hydroxy-1-(2-methoxyphenyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
(1S,3s)-3-hydroxy-1-(2-methoxyphenyl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,3s)-3-hydroxy-1-(2-methoxyphenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxyphenyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
(1S,3s)-3-hydroxy-1-(2-hydroxyphenyl)cyclobutane-1-carboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
(1S,3s)-3-hydroxy-1-(2-chlorophenyl)cyclobutane-1-carboxylic acid: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
(1S,3s)-3-hydroxy-1-(2-methoxyphenyl)cyclobutane-1-carboxylic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity and potentially improve its interaction with hydrophobic targets.
Properties
Molecular Formula |
C12H14O4 |
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Molecular Weight |
222.24 g/mol |
IUPAC Name |
3-hydroxy-1-(2-methoxyphenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H14O4/c1-16-10-5-3-2-4-9(10)12(11(14)15)6-8(13)7-12/h2-5,8,13H,6-7H2,1H3,(H,14,15) |
InChI Key |
ZUZRTFALCXRISK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2(CC(C2)O)C(=O)O |
Origin of Product |
United States |
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